molecular formula C16H18O2S5 B12326617 2,2'-[Sulfonylbis(4,1-phenylenethio)]bisethanethiol

2,2'-[Sulfonylbis(4,1-phenylenethio)]bisethanethiol

Cat. No.: B12326617
M. Wt: 402.6 g/mol
InChI Key: UECDEGJHFHHJLW-UHFFFAOYSA-N
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Description

2,2’-[Sulfonylbis(4,1-phenylenethio)]bisethanethiol is a chemical compound with the molecular formula C16H18O2S5 and a molecular weight of 402.64 g/mol . This compound is characterized by the presence of sulfonyl and thioether groups, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 2,2’-[Sulfonylbis(4,1-phenylenethio)]bisethanethiol typically involves the reaction of 4,4’-dithiodiphenyl sulfone with ethylene glycol in the presence of a base . The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2,2’-[Sulfonylbis(4,1-phenylenethio)]bisethanethiol undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2,2’-[Sulfonylbis(4,1-phenylenethio)]bisethanethiol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s thiol groups make it useful in studying redox biology and as a potential antioxidant.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of drugs targeting oxidative stress-related diseases.

    Industry: It is used in the production of polymers and other materials that require specific chemical properties.

Mechanism of Action

The mechanism of action of 2,2’-[Sulfonylbis(4,1-phenylenethio)]bisethanethiol involves its ability to undergo redox reactions. The thiol groups can donate electrons, making the compound an effective antioxidant. This property allows it to interact with various molecular targets and pathways involved in oxidative stress and redox signaling .

Comparison with Similar Compounds

Similar compounds to 2,2’-[Sulfonylbis(4,1-phenylenethio)]bisethanethiol include:

The uniqueness of 2,2’-[Sulfonylbis(4,1-phenylenethio)]bisethanethiol lies in its combination of sulfonyl and thioether groups, which confer distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C16H18O2S5

Molecular Weight

402.6 g/mol

IUPAC Name

2-[4-[4-(2-sulfanylethylsulfanyl)phenyl]sulfonylphenyl]sulfanylethanethiol

InChI

InChI=1S/C16H18O2S5/c17-23(18,15-5-1-13(2-6-15)21-11-9-19)16-7-3-14(4-8-16)22-12-10-20/h1-8,19-20H,9-12H2

InChI Key

UECDEGJHFHHJLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SCCS)S(=O)(=O)C2=CC=C(C=C2)SCCS

Origin of Product

United States

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